molecular formula C48H54FeN2O2P2+2 B061413 (R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos CAS No. 191803-52-8

(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos

Cat. No. B061413
CAS RN: 191803-52-8
M. Wt: 808.7 g/mol
InChI Key: VKZUQQDPLUCZCH-UHFFFAOYSA-N
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Description

(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos is a useful research compound. Its molecular formula is C48H54FeN2O2P2+2 and its molecular weight is 808.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Asymmetric Synthesis Catalysis : The compound has been used as a chiral ligand in transition metal complex-catalyzed asymmetric reactions. It was involved in the preparation of various chiral ferrocenylphosphines with planar chirality due to unsymmetrically substituted ferrocene structure, enhancing the enantioselectivity of reactions (Hayashi et al., 1980).

  • Hydroformylation Reactions : Studies on hydroformylation of 1-hexene using rhodium(I) complexes with bis(diphenylphosphino)ferrocene-based ligands have shown good activity and moderate regioselectivity. These studies also include operando high-pressure NMR and IR spectroscopy to understand the mechanistic aspects of these catalytic processes (Bianchini et al., 2005).

  • Structural Studies and Ligand Design : Research has been conducted on the synthesis and structural analysis of new chiral ferrocenylphosphine ligands with functional groups on the side chain, contributing to the development of more effective catalysts (Hayashi et al., 1989).

  • Spectroscopic and Computational Analysis : Studies on the redox-active backbone of bis(phosphino)ferrocene ligands, such as (R)-CTH-JAFAPhos, in catalytic studies have been conducted. These studies include spectroscopic and computational analyses to understand the structural parameters and electron transfer mechanisms (Furneaux et al., 2016).

  • Catalytic Applications in Asymmetric Hydrosilylation : The compound has been used in rhodium- and iridium-catalyzed asymmetric hydrosilylation, demonstrating its utility in synthesizing chiral alcohols and other products with high enantioselectivity (Nishibayashi et al., 1996).

  • Biological and Medicinal Chemistry : Ruthenium complexes containing bis(diphenylphosphino)ferrocene have shown potential in biological applications, including interactions with DNA and bovine serum albumin, and exhibiting promising activity against various human carcinoma cell lines and Mycobacterium tuberculosis (Colina-Vegas et al., 2016).

properties

InChI

InChI=1S/2C24H27NOP.Fe/c2*1-18(2)25(19(3)4)24(26)22-16-11-17-23(22)27(20-12-7-5-8-13-20)21-14-9-6-10-15-21;/h2*5-19H,1-4H3;/q;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZUQQDPLUCZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)N(C(C)C)C(=O)[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54FeN2O2P2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos
Reactant of Route 2
Reactant of Route 2
(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos
Reactant of Route 3
(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos
Reactant of Route 4
(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos
Reactant of Route 5
(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos
Reactant of Route 6
Reactant of Route 6
(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos

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